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KIC vs. GAKIC: An Evidence-Based Comparison
of Ergogenic Potential
For researchers and professionals in the fields of sports science and drug development,

understanding the efficacy of various nutritional supplements is paramount. Among the myriad

of available ergogenic aids, alpha-ketoisocaproate (KIC) and its more complex formulation,

Glycine-Arginine-alpha-ketoisocaproate (GAKIC), have garnered attention for their potential to

enhance high-intensity exercise performance. This guide provides an objective comparison of

the ergogenic potential of KIC alone versus GAKIC supplements, supported by experimental

data and detailed methodologies.

Unraveling the Mechanisms of Action
The proposed ergogenic effects of KIC and GAKIC stem from different, though related,

biochemical pathways.

KIC (alpha-ketoisocaproate): A Leucine Metabolite

KIC is the keto-acid of the branched-chain amino acid leucine.[1] Its primary proposed

mechanisms of action as an ergogenic aid include:

Ammonia Buffering: During intense exercise, ammonia accumulation can contribute to

fatigue. KIC is theorized to act as an ammonia scavenger, accepting an amino group to form
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leucine, thereby potentially delaying fatigue.

Anticatabolic Effects: As a leucine precursor, KIC may help to reduce muscle protein

breakdown during strenuous activity.
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Proposed mechanism of KIC in reducing muscle fatigue.

GAKIC: A Multi-faceted Approach

GAKIC is a compound that combines KIC with two other key amino acids: glycine and arginine.

The ergogenic potential of GAKIC is thought to arise from the synergistic effects of these three

components.

Glycine: A precursor for creatine synthesis, which is crucial for the rapid regeneration of ATP

during short bursts of intense exercise.[2]

Arginine: Known as a precursor to nitric oxide (NO), a potent vasodilator.[2] Increased NO

production may enhance blood flow to working muscles, improving nutrient delivery and

waste product removal. Arginine is also involved in creatine synthesis.[2]

KIC: As described above, KIC in the GAKIC formula is also proposed to contribute to

ammonia buffering and anticatabolic effects.
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Synergistic mechanisms of the components of GAKIC.

Comparative Efficacy: A Look at the Evidence
Scientific studies have yielded contrasting results regarding the ergogenic potential of KIC

alone versus GAKIC.

KIC Supplementation: Limited Evidence of Efficacy

Research on KIC as a standalone supplement has not consistently demonstrated performance-

enhancing effects. A notable study by Yarrow et al. (2007) found that acute ingestion of KIC, at

both low (1.5 g) and high (9.0 g) doses, did not alter moderate- or high-intensity single-bout

exercise performance in resistance-trained men.[1][3]

Study Participant Group KIC Dosage Key Findings

Yarrow et al. (2007)
13 resistance-trained

men
1.5 g and 9.0 g

No significant

differences in leg

press or chest press

repetitions to failure,

or vertical jump

performance

compared to placebo.

[1][3]
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GAKIC Supplementation: Some Positive Findings

In contrast, some studies on GAKIC supplementation have reported positive ergogenic effects,

particularly in the context of resistance training.

Study Participant Group GAKIC Dosage Key Findings

Wax et al. (2013)
7 resistance-trained

men
10.2 g

Significantly increased

leg-press total load

volume compared to

placebo.[4]

Hagedorn et al. (2013)
9 resistance-trained

females
10.2 g

Significantly increased

leg extension total

load volume

compared to placebo.

[5]

Buford & Koch (2004) 10 men 11.2 g

Attenuated the decline

in mean power during

repeated cycling

sprints.[6]

Experimental Protocols: A Closer Look at the
Methodologies
To critically evaluate the findings, it is essential to understand the experimental designs of the

key studies.

KIC Supplementation Study Protocol (Yarrow et al., 2007)

Participants: Thirteen resistance-trained men (mean age 22.8 years).[1][3]

Design: A prospective, randomized, double-blind, placebo-controlled crossover experiment.

[1][3]

Supplementation: Participants consumed either 1.5 g or 9.0 g of KIC or an isocaloric placebo

immediately prior to exercise, following an overnight fast.[1][3]
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Exercise Testing:

Leg press repetitions to failure.

Chest press repetitions to failure.

30 seconds of repeated maximal vertical jumping on a force plate.[1][3]

KIC Experimental Workflow (Yarrow et al., 2007)
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Workflow of the KIC supplementation study.

GAKIC Supplementation Study Protocol (Wax et al., 2013)

Participants: Seven resistance-trained men.[4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2042499/
https://pubmed.ncbi.nlm.nih.gov/17908285/
https://www.benchchem.com/product/b1296139?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/23930551/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: A randomized, counterbalanced, double-blind study.[4]

Supplementation: Participants were randomly assigned to consume either 10.2 g of GAKIC

or a placebo.[4]

Exercise Testing: Five sets of leg press to failure at 75% of their one-repetition maximum

(1RM). Total load volume was calculated.[4]

GAKIC Experimental Workflow (Wax et al., 2013)
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Workflow of the GAKIC supplementation study.

Conclusion: Synthesizing the Evidence
The available scientific literature suggests a disparity in the ergogenic potential of KIC alone

versus the GAKIC formulation. While studies on GAKIC have shown some promise in

enhancing performance during high-intensity resistance exercise, research on KIC as a

standalone supplement has failed to produce similar results.[1][3][4][5][6]
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This discrepancy strongly indicates that the ergogenic effects observed with GAKIC are likely

attributable to the synergistic action of its components—glycine and arginine—in addition to

KIC. The roles of glycine and arginine in creatine synthesis and nitric oxide production appear

to be crucial for the performance-enhancing effects associated with GAKIC.[2]

For researchers and drug development professionals, these findings underscore the

importance of investigating multi-ingredient formulations and their synergistic effects. Future

research should aim to conduct direct head-to-head comparisons of KIC, GAKIC, and its

individual components (glycine and arginine) under identical experimental conditions to

definitively parse out the contributions of each element to exercise performance. Such studies

would provide a more complete understanding of the underlying mechanisms and inform the

development of more effective ergogenic aids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise
performance: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

2. The Ergogenic Potential of Arginine - PMC [pmc.ncbi.nlm.nih.gov]

3. The effects of short-term alpha-ketoisocaproic acid supplementation on exercise
performance: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Effects of supplemental GAKIC ingestion on resistance training performance in trained
men - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Effects of glycine-arginine-α-ketoisocaproic acid supplementation in college-age trained
females during multi-bouts of resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Glycine-arginine-alpha-ketoisocaproic acid improves performance of repeated cycling
sprints - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Assessing the ergogenic potential of KIC alone vs.
GAKIC supplements]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296139#assessing-the-ergogenic-potential-of-kic-
alone-vs-gakic-supplements]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2129157/
https://www.benchchem.com/product/b1296139?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2042499/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2129157/
https://pubmed.ncbi.nlm.nih.gov/17908285/
https://pubmed.ncbi.nlm.nih.gov/17908285/
https://pubmed.ncbi.nlm.nih.gov/23930551/
https://pubmed.ncbi.nlm.nih.gov/23930551/
https://pubmed.ncbi.nlm.nih.gov/23356772/
https://pubmed.ncbi.nlm.nih.gov/23356772/
https://pubmed.ncbi.nlm.nih.gov/15064584/
https://pubmed.ncbi.nlm.nih.gov/15064584/
https://www.benchchem.com/product/b1296139#assessing-the-ergogenic-potential-of-kic-alone-vs-gakic-supplements
https://www.benchchem.com/product/b1296139#assessing-the-ergogenic-potential-of-kic-alone-vs-gakic-supplements
https://www.benchchem.com/product/b1296139#assessing-the-ergogenic-potential-of-kic-alone-vs-gakic-supplements
https://www.benchchem.com/product/b1296139#assessing-the-ergogenic-potential-of-kic-alone-vs-gakic-supplements
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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